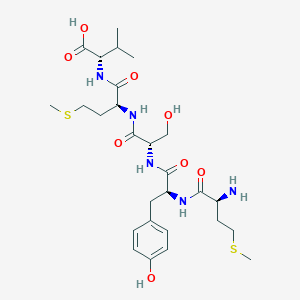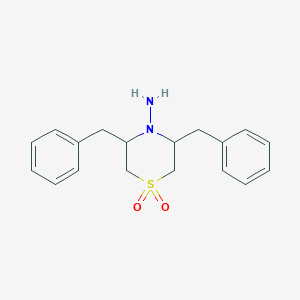![molecular formula C33H49NO6 B12619173 4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. Common synthetic routes may include:
- Cyclization reactions to form the pentacyclic core.
- Functional group transformations to introduce the acetamido and oxobutanoic acid groups.
- Use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
- Use of catalysts to enhance reaction rates.
- Scale-up of reaction conditions to industrial volumes.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biological research, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid would involve its interaction with specific molecular targets. This could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Influence on cellular pathways: Affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid analogs: Compounds with similar structures but different functional groups.
Pentacyclic compounds: Other compounds with a pentacyclic core.
Uniqueness
The uniqueness of 4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[108002,904,8
Properties
Molecular Formula |
C33H49NO6 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H49NO6/c1-19(18-34-21(3)35)6-9-27-20(2)31-28(40-27)17-26-24-8-7-22-16-23(39-30(38)11-10-29(36)37)12-14-32(22,4)25(24)13-15-33(26,31)5/h7,19,23-26,28,31H,6,8-18H2,1-5H3,(H,34,35)(H,36,37)/t19-,23+,24+,25-,26-,28-,31-,32-,33-/m0/s1 |
InChI Key |
CRMKRURKTFORIA-PCQAQKFGSA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@H](C5)OC(=O)CCC(=O)O)C)C)CC[C@H](C)CNC(=O)C |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)CCC(=O)O)C)C)CCC(C)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine](/img/structure/B12619091.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
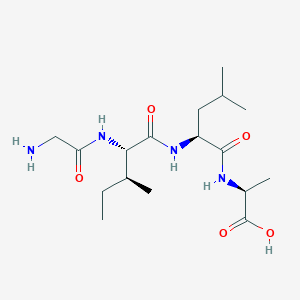
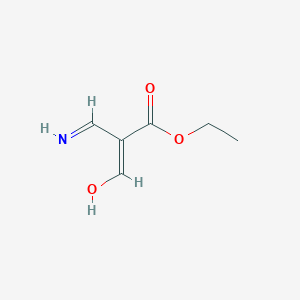
![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)

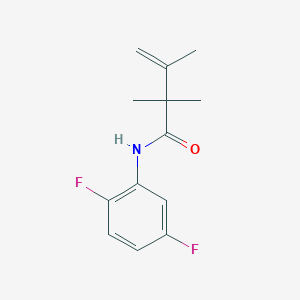
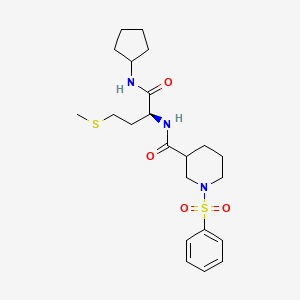
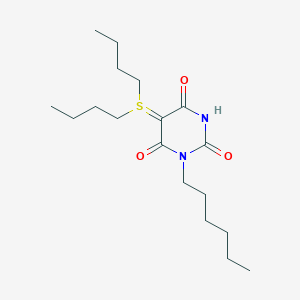
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
